molecular formula C18H27BrN2O2 B12444027 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine CAS No. 887584-63-6

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Cat. No.: B12444027
CAS No.: 887584-63-6
M. Wt: 383.3 g/mol
InChI Key: RSEOPQKLPBGQKJ-UHFFFAOYSA-N
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Description

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a 4-bromo-phenyl-ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boc protecting group: The piperidine ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the 4-bromo-phenyl-ethylamino group: This step involves the reaction of the protected piperidine with 4-bromo-phenyl-ethylamine under suitable conditions, such as in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromo-phenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the 4-bromo-phenyl-ethylamino group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine can be compared with other piperidine derivatives, such as:

    1-Boc-3-[2-(4-chloro-phenyl)-ethylamino]-piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-Boc-3-[2-(4-fluoro-phenyl)-ethylamino]-piperidine: Similar structure but with a fluorine atom instead of bromine.

    1-Boc-3-[2-(4-methyl-phenyl)-ethylamino]-piperidine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

887584-63-6

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 3-[2-(4-bromophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-4-5-16(13-21)20-11-10-14-6-8-15(19)9-7-14/h6-9,16,20H,4-5,10-13H2,1-3H3

InChI Key

RSEOPQKLPBGQKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC=C(C=C2)Br

Origin of Product

United States

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